molecular formula C4H5N3O B10827506 6-amino-4,5-dideuterio-1H-pyrimidin-2-one

6-amino-4,5-dideuterio-1H-pyrimidin-2-one

Cat. No.: B10827506
M. Wt: 113.11 g/mol
InChI Key: OPTASPLRGRRNAP-QDNHWIQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-4,5-dideuterio-1H-pyrimidin-2-one is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. The incorporation of deuterium atoms in the compound can influence its chemical properties and biological activity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4,5-dideuterio-1H-pyrimidin-2-one typically involves the incorporation of deuterium atoms into the pyrimidine ring. One common method is the reductive amination of 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal or triethyl orthoformate . This process results in the formation of the desired compound with deuterium atoms at specific positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield, purity, and cost-effectiveness, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

6-amino-4,5-dideuterio-1H-pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

6-amino-4,5-dideuterio-1H-pyrimidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-amino-4,5-dideuterio-1H-pyrimidin-2-one involves its interaction with molecular targets such as enzymes and nucleic acids. The incorporation of deuterium atoms can affect the compound’s binding affinity and stability, potentially enhancing its biological activity. The specific pathways involved depend on the context of its application, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    6-amino-1H-pyrimidin-2-one: A non-deuterated analog with similar chemical properties but different biological activity.

    4,5-dideuterio-1H-pyrimidin-2-one: Lacks the amino group, resulting in different reactivity and applications.

    6-amino-4,5-dihydro-1H-pyrimidin-2-one: A reduced form with distinct chemical and biological properties.

Uniqueness

6-amino-4,5-dideuterio-1H-pyrimidin-2-one is unique due to the presence of deuterium atoms, which can influence its chemical stability, reactivity, and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-amino-4,5-dideuterio-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTASPLRGRRNAP-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(NC(=O)N=C1[2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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